N-alpha-Acetyl-L-arginine methyl ester hydrochloride
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Overview
Description
(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride is a chemical compound with a complex structure that includes an acetamido group, a guanidino group, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of key intermediates, and final deprotection steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions may require low temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride include other guanidino-containing molecules and acetamido derivatives. Examples include:
Arginine derivatives: Compounds with similar guanidino groups.
Acetamido compounds: Molecules with acetamido functional groups.
Uniqueness
What sets (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride apart from similar compounds is its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
methyl 2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O3.ClH/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11;/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSXBMWQFBXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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